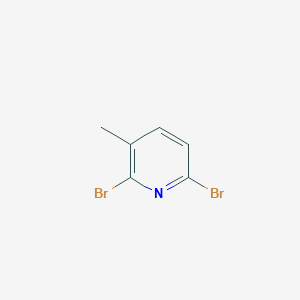

2,6-Dibromo-3-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDRDACEFROUKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646445 | |

| Record name | 2,6-Dibromo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887571-15-5 | |

| Record name | 2,6-Dibromo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Identification and Physicochemical Profile

An In-Depth Technical Guide to 2,6-Dibromo-3-methylpyridine

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, this compound. It delves into its core properties, synthesis, reactivity, and applications, with a focus on the practical insights and causal relationships that govern its use in a laboratory and industrial setting.

This compound, identified by the Chemical Abstracts Service (CAS) number 887571-15-5 , is a halogenated pyridine derivative.[1] Such structures are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyridine ring and the carbon-bromine bonds. The bromine atoms serve as excellent leaving groups or participants in cross-coupling reactions, making this compound a valuable building block for synthesizing more complex molecular architectures.

While extensive experimental data for this specific isomer is not as prevalent in public literature as for some of its structural relatives, we can compile its fundamental properties.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | Value for this compound | Value for Isomer: 2,5-Dibromo-3-methylpyridine | Value for Isomer: 3,6-Dibromo-2-methylpyridine |

| CAS Number | 887571-15-5[1] | 3430-18-0[2] | 39919-65-8[3] |

| Molecular Formula | C₆H₅Br₂N | C₆H₅Br₂N[2] | C₆H₅Br₂N[3] |

| Molecular Weight | 250.92 g/mol | 250.92 g/mol [2] | 250.92 g/mol [3] |

| Appearance | Solid (predicted) | Light-yellow solid[4] | Solid[3] |

| Melting Point | Not specified | 38-40 °C[4] | 34-38 °C[3] |

| Boiling Point | Not specified | 208-209 °C | >110 °C (Flash Point)[3] |

The pyridine ring is structurally related to benzene, with one methine group replaced by a nitrogen atom. This substitution makes the ring electron-deficient, influencing its reactivity in aromatic substitution reactions.

Synthesis Methodology: A Proposed Protocol

The logical precursor for this synthesis would be 2-Amino-6-bromo-3-methylpyridine. The synthesis would proceed in two key stages: diazotization of the amino group followed by a copper-catalyzed bromination.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Diazotization and Bromination (Sandmeyer Reaction)

-

Reaction Setup : In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend the starting material, 2-Amino-6-bromo-3-methylpyridine, in a 48% aqueous solution of hydrobromic acid (HBr).

-

Cooling : Cool the mixture to a temperature between -15 °C and -5 °C using an ice-salt or acetone-dry ice bath. Maintaining this low temperature is critical to ensure the stability of the intermediate diazonium salt.

-

Diazotization : Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the cooled suspension. The rate of addition should be carefully controlled to keep the internal temperature below -10 °C. The reaction progress can be monitored by the disappearance of the starting amine.

-

Bromination : In a separate vessel, dissolve cuprous bromide (CuBr) in HBr to act as the catalyst. Add this catalyst to the reaction mixture. The bromine source for the substitution is the HBr solvent itself, often supplemented by adding liquid bromine.[4]

-

Reaction Completion : After the addition is complete, remove the cooling bath and allow the mixture to stir and gradually warm to room temperature over several hours. The evolution of nitrogen gas will be observed as the diazonium group is replaced by bromine.

-

Work-up and Purification : Quench the reaction by carefully neutralizing the excess acid with a base, such as a concentrated potassium or sodium hydroxide solution, while cooling in an ice bath. Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[4]

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Core Applications in Drug Development and Organic Synthesis

The true value of this compound lies in its role as a versatile intermediate. The two bromine atoms are not chemically equivalent due to the electronic influence of the methyl group and the ring nitrogen. This differential reactivity can be exploited for selective, sequential functionalization.

The primary application is in transition-metal-catalyzed cross-coupling reactions . These reactions are fundamental to modern drug discovery, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki Coupling : Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.

-

Sonogashira Coupling : Reaction with terminal alkynes to install alkynyl groups, crucial for creating rigid molecular scaffolds.

-

Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds, a common step in synthesizing bioactive molecules.[6]

-

Stille Coupling : Reaction with organostannanes to create complex C-C bonds.

The pyridine nitrogen itself can act as a ligand for metal centers or be protonated or alkylated, further expanding its synthetic utility.[7] These reactions enable chemists to use this compound as a scaffold, building out complex molecules with potential therapeutic activity against a range of diseases, including cancers and inflammatory conditions.

Cross-Coupling Application Diagram

Caption: Application of this compound in key cross-coupling reactions.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for CAS 887571-15-5 must be consulted, the hazard profile can be reliably inferred from closely related isomers like 2,5-Dibromo-3-methylpyridine and 3,6-Dibromo-2-methylpyridine.

Table 2: Summary of Hazard Information

| Hazard Category | Description | Precautionary Measures |

| Acute Toxicity | Toxic or harmful if swallowed.[2][3] Fatal in contact with skin in some cases. | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. Wear protective gloves and clothing.[8] |

| Skin Irritation | Causes skin irritation.[2][9] | Wear protective gloves. If on skin, wash with plenty of soap and water.[9] |

| Eye Damage/Irritation | Causes serious eye damage or irritation.[2][3][9] | Wear safety glasses with side-shields or goggles. If in eyes, rinse cautiously with water for several minutes.[8] |

| Respiratory Irritation | May cause respiratory irritation.[2][9] | Use only outdoors or in a well-ventilated area. Avoid breathing dust.[8][9] |

Handling and Storage Protocol:

-

Ventilation : Handle this compound within a certified chemical fume hood.

-

Personal Protective Equipment (PPE) : Standard PPE includes a lab coat, nitrile gloves, and chemical safety goggles. For weighing or transferring solids where dust may be generated, a dust mask (e.g., N95) is recommended.[3]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important chemical intermediate whose value is defined by the synthetic possibilities unlocked by its two reactive bromine handles on an electron-deficient pyridine core. While it may be a less commonly cited isomer, its utility in constructing complex molecules via modern synthetic methods like palladium-catalyzed cross-coupling is undeniable. Understanding its logical synthesis, its reactivity profile, and the stringent safety protocols required for its handling allows researchers in drug discovery and materials science to effectively leverage this compound to drive innovation and develop novel chemical entities.

References

- Vertex AI Search. (n.d.). Manufacturer's Guide to 3,6-Dibromo-2-Methylpyridine: Synthesis, Safety & Market Prospects.

- BLD Pharm. (n.d.). This compound | 887571-15-5.

- Bajpai, A. K., et al. (2015). Quantum chemical study on 2,6-bis(bromo-methyl)pyridine-A D.F.T. study. Der Pharma Chemica, 7(1), 55-61.

-

PubChem. (n.d.). 2,5-Dibromo-3-methylpyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.

- Fisher Scientific. (2024). SAFETY DATA SHEET - 3,6-Dibromo-2-methylpyridine.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3,5-Dibromo-6-methylpyridin-2-amine.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of 2,5,6-Tribromo-3-methylpyridine in Modern Pharmaceutical Synthesis.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2,5-Dibromo-3-methylpyridine.

- Vertex AI Search. (n.d.). Exploring the Chemical Versatility: Applications of 2-Amino-3-bromo-6-methylpyridine.

Sources

- 1. 887571-15-5|this compound|BLD Pharm [bldpharm.com]

- 2. 2,5-Dibromo-3-methylpyridine | C6H5Br2N | CID 817680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,6-二溴-2-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2,5-Dibromo-3-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 5. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

2,6-Dibromo-3-methylpyridine molecular weight

An In-depth Technical Guide to 2,6-Dibromo-3-methylpyridine

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 887571-15-5), a pivotal heterocyclic building block in modern organic synthesis. The document details its fundamental chemical and physical properties, outlines plausible synthetic strategies with mechanistic considerations, and explores its significant applications in the pharmaceutical and agrochemical industries. Emphasis is placed on its role as a versatile intermediate, where the strategic placement of two bromine atoms facilitates a range of cross-coupling reactions, enabling the construction of complex molecular architectures. Furthermore, this guide includes essential protocols for safe handling, storage, and spectroscopic characterization to support researchers, scientists, and drug development professionals in its effective and safe utilization.

Chemical Identity and Physicochemical Properties

This compound, also known as 2,6-Dibromo-3-picoline, is a disubstituted pyridine derivative. The pyridine ring, a core structure in many biologically active compounds, is functionalized with a methyl group at the C3 position and two bromine atoms at the C2 and C6 positions.[1] This specific arrangement of substituents dictates its reactivity and utility in synthetic chemistry. The bromine atoms, being excellent leaving groups, are prime sites for metal-catalyzed cross-coupling reactions, while the methyl group and the nitrogen atom influence the electronic properties and steric environment of the ring.

Key Physicochemical Data

The essential quantitative data for this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 887571-15-5 | [1][2] |

| Molecular Formula | C₆H₅Br₂N | [1][2] |

| Molecular Weight | 250.92 g/mol | [1][2] |

| Appearance | Light yellow crystalline powder | [1] |

| Purity | Typically ≥ 97% (HPLC) | [1] |

| Storage | 0-8 °C, sealed in a dry environment | [1][2] |

| SMILES Code | CC1=CC=C(Br)N=C1Br | [2] |

| InChIKey | VIDRDACEFROUKW-UHFFFAOYSA-N | [3] |

Synthesis and Purification: A Mechanistic Approach

The synthesis of substituted pyridines often requires careful control of regioselectivity. While specific literature detailing the synthesis of this compound is sparse, a logical pathway can be constructed based on established principles of pyridine chemistry and synthetic routes for analogous structures. A common strategy involves the bromination of a suitable pyridine precursor.

Proposed Synthetic Workflow

A plausible and efficient route starts from 2-Amino-3-methylpyridine. This precursor allows for a Sandmeyer-type reaction, a reliable method for introducing bromine onto an aromatic ring via a diazonium salt intermediate.

Step 1: Diazotization of 2-Amino-3-methylpyridine. The primary amine is converted into a diazonium salt using sodium nitrite in a strong acidic medium like hydrobromic acid (HBr) at low temperatures (typically 0-5 °C). The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

Step 2: Sandmeyer Reaction. The in situ generated diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst. The CuBr facilitates the displacement of the diazonium group (N₂) with a bromide ion from the HBr solution, yielding 2-Bromo-3-methylpyridine.

Step 3: Direct Bromination. The resulting 2-Bromo-3-methylpyridine is then subjected to a second bromination. The pyridine ring is electron-deficient, making electrophilic substitution difficult. However, the existing substituents and reaction conditions can direct the incoming electrophile. Bromination can be achieved using a brominating agent like N-Bromosuccinimide (NBS) or elemental bromine in an appropriate solvent. The C6 position is activated for substitution, leading to the final product, this compound.

Step 4: Purification. The crude product is typically purified via column chromatography on silica gel, followed by recrystallization to yield the final product with high purity.[4][5]

Caption: Figure 1: Proposed Synthetic Workflow

Applications in Drug Discovery and Agrochemicals

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its structure is a versatile scaffold for building more complex molecules.[1] The two bromine atoms provide orthogonal handles for sequential, site-selective functionalization.

Role in Cross-Coupling Reactions

The true value of this reagent lies in its utility in palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds.

-

Suzuki Coupling: The reaction of the dibromo-pyridine with boronic acids or esters to form new C-C bonds. This is widely used to couple aromatic rings.

-

Sonogashira Coupling: The coupling with terminal alkynes to introduce alkynyl moieties, important for extending molecular scaffolds.

-

Buchwald-Hartwig Amination: The formation of C-N bonds by reacting with amines, a crucial step in synthesizing many drug candidates.[6]

The differential reactivity of the bromine atoms at the C2 and C6 positions can potentially be exploited for sequential couplings, allowing for the controlled, stepwise construction of unsymmetrically substituted pyridines.[7] This level of synthetic control is highly desirable in drug development programs where precise structure-activity relationships (SAR) are being explored.[1]

Therapeutic and Agricultural Relevance

The pyridine core is a common motif in a vast number of pharmaceuticals and agrochemicals. By using this compound as a starting material, researchers can synthesize libraries of novel compounds for screening. It serves as a precursor for potential therapeutics in areas like neurological disorders and for the development of new, effective herbicides and pesticides.[1]

Spectroscopic Characterization

Authenticating the structure and purity of this compound is essential. Standard spectroscopic methods provide a definitive fingerprint of the molecule.

-

¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals. The methyl (–CH₃) protons would appear as a singlet around 2.3-2.5 ppm. The two aromatic protons on the pyridine ring would appear as doublets in the aromatic region (typically 7.0-8.5 ppm), with their specific chemical shifts and coupling constants confirming their relative positions.[5]

-

¹³C NMR (Carbon NMR): The carbon spectrum would show six distinct signals: one for the methyl carbon (around 20-25 ppm) and five for the pyridine ring carbons, including the two bromine-bearing carbons which would be shifted significantly.[5]

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes exist in a nearly 1:1 ratio). The molecular ion peak (M⁺) would appear as a triplet cluster (M, M+2, M+4) centered around m/z 251, confirming the presence of two bromine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic C-H stretching vibrations from the aromatic ring and the methyl group, as well as C=C and C=N stretching vibrations typical for the pyridine ring.

Safety, Handling, and Storage Protocols

Due to its classification as a hazardous chemical, strict safety protocols must be followed when handling this compound. The following guidelines are based on safety data for structurally related brominated pyridines.[8][9]

Hazard Identification

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8]

-

Irritation: Causes serious eye irritation and skin irritation. May cause respiratory irritation.[8][9][10]

Recommended Handling Protocol

-

Engineering Controls: Always handle in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk. Ensure eyewash stations and safety showers are readily accessible.[9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[8]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Inspect gloves before use.[8]

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator with an appropriate particulate filter.[8]

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Recommended storage temperature is between 0-8 °C.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 887571-15-5|this compound|BLD Pharm [bldpharm.com]

- 3. PubChemLite - this compound (C6H5Br2N) [pubchemlite.lcsb.uni.lu]

- 4. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]

- 5. 2,5-Dibromo-3-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to 2,6-Dibromo-3-methylpyridine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern drug discovery and agrochemical development is intrinsically linked to the availability and understanding of versatile chemical building blocks. Halogenated heterocycles, particularly substituted pyridines, represent a cornerstone of synthetic chemistry, offering strategically positioned reactive handles for the construction of complex molecular architectures. Among these, 2,6-Dibromo-3-methylpyridine emerges as a compound of significant interest. Its unique substitution pattern—a methyl group providing steric and electronic influence, flanked by two bromine atoms at key positions for cross-coupling reactions—renders it a valuable intermediate for creating diverse libraries of novel compounds. This guide, prepared from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview of this compound, consolidating its structural characteristics, plausible synthetic routes, reactivity, and applications, with a focus on empowering researchers in their scientific endeavors.

Core Molecular Structure and Properties

This compound is a halogenated derivative of 3-picoline. The structural arrangement of its substituents is critical to its chemical behavior and utility in synthesis.

Structural Identification

The molecule consists of a pyridine ring substituted with a methyl group at the C3 position and bromine atoms at the C2 and C6 positions.

-

Molecular Formula: C₆H₅Br₂N

-

Molecular Weight: 250.92 g/mol

-

Canonical SMILES: Cc1ccc(Br)nc1Br[3]

-

InChI Key: VIDRDACEFROUKW-UHFFFAOYSA-N

Physicochemical Properties

Understanding the physical properties of this compound is essential for its handling, storage, and use in reactions.

| Property | Value | Source |

| Appearance | Light yellow crystalline powder | [2] |

| Purity | ≥ 97% (via HPLC) | [2] |

| Storage Conditions | Store at 0-8 °C, sealed in a dry environment | [2][3] |

| Density (Predicted) | 1.911 ± 0.06 g/cm³ | [4] |

Synthesis of this compound: A Proposed Pathway

While specific, peer-reviewed synthesis protocols for this compound are not extensively documented in readily accessible literature, a highly plausible and logical synthetic route can be proposed based on established principles of pyridine chemistry. The primary challenge in synthesizing this molecule is achieving the desired 2,6-dibromination pattern on the 3-methylpyridine core, as direct electrophilic bromination of 3-picoline is often unselective.

A more controlled approach involves the activation of the pyridine ring via N-oxidation. Pyridine N-oxides are significantly more reactive towards both electrophilic and nucleophilic reagents compared to their parent pyridines.[5] Specifically, N-oxidation activates the C2 and C6 positions for nucleophilic attack and the C4 position for electrophilic attack.[6] However, in the presence of reagents like POBr₃ or a combination of an activator and a bromide source, halogenation can be directed to the C2 and C6 positions.

Proposed Synthetic Workflow

The proposed synthesis is a two-step process starting from commercially available 3-methylpyridine (3-picoline).

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is based on analogous transformations reported for other pyridine N-oxides.[7][8] Optimization would be required to maximize yield and purity.

Step 1: Synthesis of 3-Methylpyridine N-oxide

-

Reaction Setup: To a solution of 3-methylpyridine (1.0 eq.) in a suitable solvent (e.g., dichloromethane or acetic acid), add the oxidizing agent. A common choice is meta-chloroperoxybenzoic acid (m-CPBA, ~1.5 eq.) at 0-5 °C. Alternatively, a mixture of hydrogen peroxide (35%) and glacial acetic acid can be used.[6]

-

Reaction Execution: Allow the mixture to warm to room temperature and stir for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is concentrated. If using m-CPBA, the resulting m-chlorobenzoic acid can be filtered off. The crude product is then purified, often by vacuum distillation or crystallization, to yield 3-methylpyridine N-oxide.

Causality Behind Experimental Choices:

-

N-Oxidation: The nitrogen lone pair in pyridine is nucleophilic and readily attacks the electrophilic oxygen of the peroxy acid (like m-CPBA) or peracetic acid (formed in situ from H₂O₂/AcOH). This transformation is crucial as it alters the electronic properties of the pyridine ring, making the α-positions (C2, C6) susceptible to halogenation by providing a pathway for nucleophilic attack after activation of the N-oxide oxygen.

Step 2: Synthesis of this compound

-

Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere, place 3-methylpyridine N-oxide (1.0 eq.). Add a brominating/deoxygenating agent such as phosphorus oxybromide (POBr₃, >2.0 eq.) or a mixture of phosphorus tribromide (PBr₃) and elemental bromine (Br₂). A milder, modern alternative involves using an activator like p-toluenesulfonic anhydride (Ts₂O) with a bromide source like tetrabutylammonium bromide (TBABr).[7][8]

-

Reaction Execution: Heat the reaction mixture to reflux for several hours. The reaction should be monitored by TLC or GC-MS to track the consumption of the starting material and the formation of the product.

-

Work-up and Isolation: After cooling, the reaction mixture is cautiously quenched by pouring it onto ice water and then neutralized with a base (e.g., NaHCO₃ or NaOH solution). The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product, a light yellow powder, is purified by column chromatography on silica gel to yield pure this compound.[2]

Causality Behind Experimental Choices:

-

Activator/Bromide Source: Reagents like POBr₃ first activate the N-oxide oxygen, making it a good leaving group. This facilitates nucleophilic attack by bromide ions (present from the reagent itself) at the electron-deficient C2 and C6 positions, followed by rearomatization and deoxygenation to yield the di-brominated pyridine. The use of two or more equivalents of the brominating agent is necessary to achieve substitution at both the C2 and C6 positions.

Chemical Reactivity and Applications in Drug Development

The synthetic value of this compound lies in the differential reactivity of its two bromine atoms, which can be exploited for sequential, site-selective functionalization. This makes it an ideal scaffold for building molecular complexity.

Core Reactivity: Palladium-Catalyzed Cross-Coupling

The bromine atoms at the C2 and C6 positions are excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[9] This reaction forms a carbon-carbon bond between the pyridine ring and various organoboron compounds (e.g., boronic acids or esters).

Caption: Sequential Suzuki cross-coupling reactions using this compound.

Expert Insights on Regioselectivity: The C2 and C6 positions of the pyridine ring are not electronically identical due to the influence of the C3-methyl group. The C6 position is generally more sterically accessible than the C2 position, which is adjacent to the methyl group. This steric hindrance can often be exploited to achieve regioselective mono-functionalization at the C6 position under carefully controlled reaction conditions (e.g., using a bulky phosphine ligand on the palladium catalyst or by controlling stoichiometry). Subsequent reaction at the C2 position can then introduce a different substituent, leading to unsymmetrically substituted pyridine derivatives. This stepwise approach is a powerful strategy in medicinal chemistry for fine-tuning structure-activity relationships (SAR).[10]

Applications as a Pharmaceutical and Agrochemical Intermediate

This compound is marketed as a key building block for the synthesis of complex, biologically active molecules.[2]

-

Pharmaceutical Development: It serves as a precursor for compounds with potential therapeutic effects, particularly in the treatment of neurological disorders.[2] The pyridine core is a common motif in central nervous system (CNS) active drugs, and the ability to introduce diverse substituents via cross-coupling allows for the exploration of a wide chemical space to optimize properties like target affinity, selectivity, and pharmacokinetic profiles.

-

Agricultural Chemistry: The compound is also used as an intermediate in the synthesis of modern agrochemicals, such as targeted pesticides and herbicides.[2] The development of novel crop protection agents relies on scaffolds like this to create molecules with high efficacy against pests while minimizing environmental impact.

Analytical Characterization

As of this writing, detailed, publicly available experimental spectra for this compound are scarce. Characterization would typically rely on a combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy. The following data is predicted or inferred from closely related structures and serves as a guideline for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton spectrum is expected to show two signals in the aromatic region corresponding to the protons at the C4 and C5 positions. These would appear as doublets due to coupling with each other. A singlet in the aliphatic region would correspond to the C3-methyl protons.

-

Expected Chemical Shifts (CDCl₃):

-

H4/H5: ~7.0-8.0 ppm (two doublets)

-

-CH₃: ~2.4 ppm (singlet)

-

-

-

¹³C NMR: The carbon spectrum would show six distinct signals: four for the pyridine ring carbons and one for the methyl carbon.

-

Expected Chemical Shifts (CDCl₃):

-

C2/C6 (bearing Br): ~140-145 ppm

-

C3 (bearing methyl): ~135 ppm

-

C4/C5: ~125-130 ppm

-

-CH₃: ~20-25 ppm

-

-

Note: Actual chemical shifts can vary based on solvent and experimental conditions. Researchers must obtain experimental data on their synthesized material for definitive characterization.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight. The spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent peaks for [M]+, [M+2]+, and [M+4]+ in an approximate 1:2:1 ratio.

-

Expected Molecular Ion (M+): ~249, 251, 253 m/z

Safety and Handling

A Safety Data Sheet (SDS) for 2,6-Dibromo-3-picoline (CAS 887571-15-5) provides critical safety information.[1]

Hazard Identification

-

GHS Pictograms:

- (Acute Toxicity)

- (Corrosion)

- (Health Hazard)

-

Hazard Statements:

-

Harmful if swallowed.

-

Causes severe skin burns and eye damage.

-

May cause respiratory irritation.

-

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

This compound represents a strategically important, though under-documented, building block for chemical synthesis. Its structure is primed for selective functionalization through modern cross-coupling techniques, offering a reliable platform for generating novel molecular entities for pharmaceutical and agrochemical research. While a definitive, published synthetic protocol remains elusive, a logical pathway via N-oxidation of 3-picoline provides a strong foundation for its laboratory preparation. As with any specialized chemical, adherence to strict safety protocols is paramount. This guide provides the foundational knowledge for researchers to confidently and safely incorporate this versatile intermediate into their synthetic programs, paving the way for future discoveries.

References

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

Aaron Chemistry. (n.d.). Safety Data Sheet: 2,6-Dibromo-3-picoline. Retrieved from [Link]

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2014). Chemo-and Regioselective Bromination of Aromatic Compounds in the Presence of γ-picolinium Bromochromate (γ-PBC) /CH3CN. Retrieved from [Link]

-

Der Pharma Chemica. (2015). Quantum chemical study on 2,6-bis(bromo-methyl)pyridine-A D.F.T. study. Retrieved from [Link]

- Google Patents. (n.d.). US20120070481A1 - Stable aqueous solutions of silane quat ammonium compounds.

- Google Patents. (n.d.). CN102993086A - Method for synthesizing 2,6-dibromo pyridine.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Versatility: Applications of 2-Amino-3-bromo-6-methylpyridine. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.

-

PubChem. (n.d.). 2,6-Dibromopyridine. Retrieved from [Link]

-

ACS Publications. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN115160220A - Synthesis process of pyridine-N-oxide.

-

SpectraBase. (n.d.). 3-Methylpyridine. Retrieved from [Link]

-

Semantic Scholar. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Structural Basis of Regioselective Bromination of Tricyclic Tryptoline by the Tryptophan Halogenase Thal. Retrieved from [Link]

-

American Journal of Chemistry. (2015). Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2013). Regioselective bromination of fused heterocyclic N-oxides. PubMed. Retrieved from [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Retrieved from [Link]

-

ChemRxiv. (2023). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]

Sources

- 1. aaronchem.com [aaronchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 887571-15-5|this compound|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]

- 7. Regioselective Bromination of Fused Pyridine N-Oxides | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. Regioselective bromination of fused heterocyclic N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. pubs.acs.org [pubs.acs.org]

Introduction: The Strategic Importance of 2,6-Dibromo-3-methylpyridine

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2,6-Dibromo-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This compound is a highly valuable heterocyclic building block in modern organic synthesis. Its unique substitution pattern—featuring two reactive bromine atoms flanking a nitrogen atom and adjacent to a methyl group—renders it a versatile precursor for the construction of complex molecular architectures. The bromine atoms serve as handles for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the pyridine core is a common motif in pharmacologically active compounds and functional materials. Consequently, the efficient and regioselective synthesis of this intermediate is a critical challenge for chemists in the pharmaceutical and materials science sectors.

This guide provides an in-depth analysis of the primary synthetic strategies for preparing this compound, with a core focus on the selection of starting materials. The choice of precursor fundamentally dictates the synthetic route, its efficiency, and its scalability. We will explore two principal, field-proven pathways, elucidating the chemical logic behind each approach and providing detailed experimental protocols.

Chapter 1: A Strategic Analysis of Pyridine Bromination

The synthesis of polysubstituted pyridines is often non-trivial due to the inherent electronic properties of the ring. The pyridine nucleus is electron-deficient compared to benzene, which deactivates it towards standard electrophilic aromatic substitution reactions like bromination. Furthermore, under acidic conditions, the pyridine nitrogen is protonated, further deactivating the ring.

Direct bromination of the parent compound, 3-methylpyridine (3-picoline), is notoriously difficult to control. The methyl group is a weak activating group and directs ortho and para (positions 2, 4, and 6). However, the deactivating effect of the ring nitrogen complicates the regiochemical outcome, often leading to a mixture of mono- and di-brominated isomers that are difficult to separate, with low yields of the desired 2,6-dibromo product. To overcome this challenge, synthetic chemists employ strategies that involve pre-functionalized starting materials, which provide decisive control over the regiochemistry of bromination. This guide will focus on two such robust strategies: the N-oxide pathway and the dihydroxy-pyridine pathway.

Chapter 2: The N-Oxide Pathway: Synthesis from 3-Methylpyridine

This is arguably the most elegant and widely applied strategy for functionalizing the 2- and 6-positions of a pyridine ring. The underlying principle involves the temporary modification of the pyridine nitrogen to an N-oxide. This modification dramatically alters the electronic landscape of the ring.

Causality of Experimental Choice: Why N-Oxidation?

-

Electronic Activation : The N-oxide group is a strong activating group. Through resonance, it donates electron density to the 2-, 4-, and 6-positions of the pyridine ring, making them susceptible to electrophilic attack.

-

Regiocontrol : For 3-methylpyridine-N-oxide, the 2- and 6-positions are strongly activated, directing the incoming electrophile (bromine) to the desired locations.

-

Reversibility : The N-oxide can be efficiently removed in a subsequent deoxygenation step to yield the final target compound.

This multi-step approach provides a powerful method for achieving a substitution pattern that is otherwise inaccessible.

Workflow for the N-Oxide Pathway

Caption: Synthetic workflow starting from 3-Methylpyridine.

Step 1: Protocol for N-Oxidation of 3-Methylpyridine

This protocol is adapted from a standard procedure for the preparation of pyridine-N-oxides.[1]

Materials:

-

3-Methylpyridine (3-picoline)

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide (H₂O₂)

-

Sodium Carbonate (Na₂CO₃)

-

Chloroform (CHCl₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2.15 moles of freshly distilled 3-methylpyridine with 600 mL of glacial acetic acid.

-

With shaking and cooling, slowly add 2.76 moles of cold (5°C) 30% hydrogen peroxide to the mixture.

-

Heat the reaction mixture to 70-80°C and maintain this temperature for 3 hours.

-

After 3 hours, increase the temperature and allow the acetic acid to distill off under atmospheric pressure.

-

Reduce the pressure using a water aspirator and continue the distillation to remove the remaining acetic acid.

-

Cool the residue and neutralize it by cautiously adding a saturated solution of sodium carbonate until the evolution of CO₂ ceases. Caution: This step is exothermic and evolves large volumes of gas.

-

Extract the aqueous mixture with chloroform (4 x 150 mL).

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude 3-methylpyridine-N-oxide.

-

Purify the product by vacuum distillation to obtain a colorless solid.

Step 2: Protocol for Dibromination of 3-Methylpyridine-N-oxide

This is a general procedure based on established methods for the bromination of activated pyridine N-oxides.[2][3]

Materials:

-

3-Methylpyridine-N-oxide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Bromine (Br₂)

-

Sodium bisulfite (NaHSO₃)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

In a flask protected from moisture, carefully dissolve 1.0 mole of 3-methylpyridine-N-oxide in 250 mL of concentrated sulfuric acid, ensuring the temperature is kept below 25°C with an ice bath.

-

To this solution, add 2.2 moles of elemental bromine dropwise over 1 hour, maintaining the temperature below 30°C.

-

After the addition is complete, slowly heat the reaction mixture to 80°C and maintain for 6-8 hours, monitoring the reaction progress by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and pour it carefully onto 1 kg of crushed ice.

-

Quench any excess bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.

-

Neutralize the acidic solution by the slow addition of 50% aqueous sodium hydroxide, keeping the temperature below 20°C with an ice-water bath, until the pH is ~8.

-

Extract the resulting slurry with dichloromethane (3 x 200 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound-N-oxide. This product is often used in the next step without further purification.

Step 3: Protocol for Deoxygenation of the N-Oxide

The deoxygenation can be achieved using various reagents. Phosphorus trichloride (PCl₃) is a classic and effective choice. Modern palladium-catalyzed methods also exist and offer high chemoselectivity.[4][5]

Materials:

-

Crude this compound-N-oxide

-

Phosphorus trichloride (PCl₃)

-

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

Procedure:

-

Dissolve the crude this compound-N-oxide (approx. 1.0 mole) in 500 mL of dry chloroform.

-

Cool the solution in an ice bath to 0-5°C.

-

Add 1.2 moles of phosphorus trichloride dropwise, ensuring the temperature does not exceed 10°C. Caution: The reaction is exothermic.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours.

-

Cool the reaction mixture and pour it slowly into a beaker containing ice and a saturated solution of sodium bicarbonate. Stir until the excess PCl₃ is quenched and the solution is basic.

-

Separate the organic layer and extract the aqueous layer with chloroform (2 x 100 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate by rotary evaporation.

-

Purify the resulting crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or vacuum distillation to afford pure this compound.

Chapter 3: The Dihydroxy Pathway: A Convergent Approach

An alternative and powerful strategy begins with a pyridine ring that already possesses oxygen functionalities at the 2- and 6-positions. The starting material, 2,6-dihydroxy-3-methylpyridine, exists in tautomeric equilibrium with its more stable pyridone forms. These hydroxyl/oxo groups can be readily converted into halogens using standard halogenating agents.

Causality of Experimental Choice: Why a Dihydroxy Precursor?

-

Inherent Regiocontrol : The starting material already contains the desired 2,6-substitution pattern, eliminating the need for a regioselective substitution reaction on the ring.

-

Convergent Synthesis : This approach is more convergent. The core scaffold is assembled first, and the reactive handles (bromine atoms) are installed in a final, high-yielding step.

-

Robust Transformation : The conversion of pyridones to chloropyridines or bromopyridines using phosphorus halides (e.g., POCl₃, POBr₃, PBr₃) is a highly reliable and scalable industrial reaction.

Workflow for the Dihydroxy Pathway

Caption: Synthetic workflow starting from 2,6-Dihydroxy-3-methylpyridine.

Protocol for Bromination of 2,6-Dihydroxy-3-methylpyridine

This protocol is based on analogous procedures for the conversion of dihydroxypyridines to dibromopyridines.[6]

Materials:

-

2,6-Dihydroxy-3-methylpyridine

-

Phosphorus oxybromide (POBr₃) or Phosphorus Tribromide (PBr₃)

-

Toluene or Xylene (as solvent, optional)

-

Ice

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place 1.0 mole of 2,6-dihydroxy-3-methylpyridine.

-

Carefully add 2.5 moles of phosphorus oxybromide. Caution: POBr₃ is corrosive and moisture-sensitive. This should be done in a well-ventilated fume hood.

-

Heat the reaction mixture to 120-130°C and maintain for 4-6 hours. The mixture will become a thick slurry and then a dark liquid.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to below 50°C and very cautiously pour it onto a large amount of crushed ice with vigorous stirring. Caution: This quenching process is highly exothermic and will release HBr gas.

-

Once the quench is complete, carefully neutralize the acidic solution with 50% NaOH or concentrated NH₄OH solution while cooling in an ice bath, until the pH is 8-9.

-

Extract the product from the aqueous mixture with ethyl acetate (3 x 200 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or vacuum distillation to yield this compound.

Chapter 4: The Sandmeyer Pathway: A Noteworthy Alternative

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a method to convert an amino group into a wide variety of functionalities, including halides, via a diazonium salt intermediate.[7][8][9]

Hypothetical Workflow for the Sandmeyer Pathway

Caption: Hypothetical workflow via a Sandmeyer reaction.

Discussion of Viability: Theoretically, this is a highly effective route. The process would involve the bis-diazotization of 2,6-diamino-3-methylpyridine using sodium nitrite in a strong acid like HBr, followed by decomposition of the resulting bis-diazonium salt in the presence of a copper(I) bromide catalyst.

The primary challenge of this pathway is the accessibility of the starting material, 2,6-diamino-3-methylpyridine . While the Chichibabin amination of 3-methylpyridine with sodium amide could potentially yield this precursor, the reaction conditions are harsh and the synthesis of this specific isomer is not well-documented in readily accessible literature.[10] Therefore, while chemically sound, this route's practicality is contingent on first establishing a reliable synthesis of the diamine precursor.

Chapter 5: Comparative Analysis of Starting Materials

The choice between the primary synthetic routes depends on several factors, including cost, safety, and available laboratory equipment.

| Feature | N-Oxide Pathway | Dihydroxy Pathway |

| Starting Material | 3-Methylpyridine | 2,6-Dihydroxy-3-methylpyridine |

| Availability/Cost | 3-Methylpyridine is a common, inexpensive bulk chemical.[11][12] | May need to be synthesized, potentially increasing cost and time. |

| Number of Steps | 3 (Oxidation, Bromination, Deoxygenation) | 1 (Halogenation) |

| Key Reagents | H₂O₂, H₂SO₄, Br₂, PCl₃ | POBr₃ or PBr₃ |

| Toxicity & Hazards | Use of elemental bromine and PCl₃ requires significant care. Quenching steps can be highly exothermic. | Phosphorus halides are highly corrosive and moisture-sensitive. The quenching step is very vigorous. |

| Scalability | All steps are generally scalable, but handling large quantities of bromine can be a challenge. | The single-step conversion is highly amenable to large-scale industrial production. |

| Overall Yield | Moderate to good, dependent on the efficiency of three successive steps. | Typically good to excellent for the final conversion step. |

Conclusion and Recommendations

For the synthesis of this compound, both the N-oxide pathway starting from 3-methylpyridine and the dihydroxy pathway starting from 2,6-dihydroxy-3-methylpyridine represent robust and effective strategies.

-

The N-oxide pathway is an excellent choice for laboratory-scale synthesis, especially when 3-methylpyridine is readily available. It is a classic example of using a temporary activating group to achieve an otherwise difficult transformation.

-

The dihydroxy pathway is more convergent and likely the preferred route for large-scale or industrial production, assuming the dihydroxy precursor is accessible. Its single-step, high-yielding conversion is highly advantageous.

The selection of the starting material is the most critical decision in the synthesis of this compound. A careful evaluation of precursor availability, reagent safety, and project scale will guide the synthetic chemist to the most logical and efficient route.

References

-

3-methyl-4-nitropyridine-1-oxide. (n.d.). Organic Syntheses Procedure. Retrieved December 31, 2025, from [Link]

-

3-Methylpyridine. (n.d.). Wikipedia. Retrieved December 31, 2025, from [Link]

- Method for measuring 2, 6-dihydroxy-4-methylpyridine and 2, 6-dihydroxy-3-cyano-4-methylpyridine. (n.d.). Google Patents.

-

3-Methylpyridine: Synthesis and Applications. (2024). PubMed. Retrieved December 31, 2025, from [Link]

-

Sandmeyer reaction. (n.d.). Wikipedia. Retrieved December 31, 2025, from [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC - NIH. Retrieved December 31, 2025, from [Link]

- Process for the synthesis of 3-methyl-pyridine. (n.d.). Google Patents.

- Preparation method for 2,6-dibromo methyl pyridine. (n.d.). Google Patents.

-

Sandmeyer reaction. (2022). L.S.College, Muzaffarpur. Retrieved December 31, 2025, from [Link]

- Method for synthesizing 2,6-dibromo pyridine. (n.d.). Google Patents.

-

Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). (2018). ACS Publications. Retrieved December 31, 2025, from [Link]

-

Deoxygenation of Aza-aromatics. (n.d.). Organic Chemistry Portal. Retrieved December 31, 2025, from [Link]

-

Regioselective bromination of pyridine N-oxide derivatives under optimized reaction condition. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

-

Fast Photocatalyzed Deoxygenation of Organic N-oxides with a Rhenium Complex in the Presence of H2O. (n.d.). ChemRxiv. Retrieved December 31, 2025, from [Link]

-

Regioselective Bromination of Fused Heterocyclic N-Oxides. (2013). MedChemTips. Retrieved December 31, 2025, from [Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved December 31, 2025, from [Link]

- Process for producing 2,6-dihydroxy-3,4-dialkylpyridines. (n.d.). Google Patents.

- Synthesis method of 2,5-dibromopyridine. (n.d.). Google Patents.

-

Bromination of some pyridine and diazine N-oxides. (1983). American Chemical Society. Retrieved December 31, 2025, from [Link]

-

Bromination of some pyridine and diazine N-oxides. (n.d.). The Journal of Organic Chemistry. Retrieved December 31, 2025, from [Link]

-

Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. (n.d.). Organic Chemistry Portal. Retrieved December 31, 2025, from [Link]

-

Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride. (2011). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Retrieved December 31, 2025, from [Link]

-

Deoxygenation of heteroaromatic N-oxides with phenylboronic acid. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

-

Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. (n.d.). PMC - NIH. Retrieved December 31, 2025, from [Link]

- Process for preparing pyridine-2,6-diamines. (n.d.). Google Patents.

- Production of 2,6-diamino-pyridine. (n.d.). Google Patents.

- Synthesis process of pyridine-N-oxide. (n.d.). Google Patents.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Deoxygenation of Aza-aromatics [organic-chemistry.org]

- 5. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]

- 6. CN112834643A - Method for measuring 2, 6-dihydroxy-4-methylpyridine and 2, 6-dihydroxy-3-cyano-4-methylpyridine - Google Patents [patents.google.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. 2,6-DIAMINO-4-METHYL PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 11. 3-Methylpyridine - Wikipedia [en.wikipedia.org]

- 12. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Analysis of 2,6-Dibromo-3-methylpyridine

Introduction: Elucidating the Structure of a Key Synthetic Intermediate

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is a cornerstone of innovation. 2,6-Dibromo-3-methylpyridine is a vital heterocyclic compound, frequently employed as a building block in the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from the strategic placement of bromine atoms, which serve as versatile handles for a variety of cross-coupling reactions, and the methyl group, which influences the electronic properties and steric environment of the pyridine ring.

This technical guide provides a comprehensive overview of the expected spectral characteristics of this compound. In the absence of a complete, publicly available experimental dataset, this document leverages established spectroscopic principles and data from closely related analogs to present a robust predictive analysis. Our focus is not merely on the data itself, but on the underlying principles and the rationale behind the experimental approaches, empowering researchers to confidently identify and characterize this important synthetic intermediate.

Molecular Structure and Spectroscopic Overview

The structural features of this compound—a pyridine ring substituted with two bromine atoms and one methyl group—give rise to a unique spectral fingerprint. Understanding the interplay of these functional groups is key to interpreting its NMR, IR, and Mass Spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons in the molecule.

¹H NMR Spectroscopy: A Window into the Proton Environment

The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the aromatic protons and the methyl group protons. The electron-withdrawing nature of the bromine atoms and the nitrogen atom in the pyridine ring will significantly influence the chemical shifts of the aromatic protons, causing them to appear downfield.

Predicted ¹H NMR Data (in CDCl₃)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | ~7.3 - 7.6 | Doublet (d) | ~8.0 |

| H-5 | ~7.0 - 7.3 | Doublet (d) | ~8.0 |

| -CH₃ | ~2.4 - 2.6 | Singlet (s) | N/A |

-

Expertise & Experience: The predicted chemical shifts are based on the analysis of similar brominated pyridines. The ortho and para positions to the nitrogen atom are typically deshielded, while the meta position is less affected. The two bromine atoms will further deshield the ring protons. The coupling between H-4 and H-5 is a typical ortho-coupling in a pyridine ring. The methyl protons are expected to be a singlet as there are no adjacent protons.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum will reveal six distinct signals, corresponding to the five carbons of the pyridine ring and the single methyl carbon. The carbons directly attached to the electronegative bromine atoms (C-2 and C-6) are expected to be significantly downfield.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 | ~140 - 145 |

| C-3 | ~135 - 140 |

| C-4 | ~125 - 130 |

| C-5 | ~120 - 125 |

| C-6 | ~140 - 145 |

| -CH₃ | ~20 - 25 |

-

Trustworthiness: These predicted values are derived from established substituent effects on the ¹³C NMR of pyridine. The presence of two bromine atoms at positions 2 and 6 will have a significant deshielding effect on these carbons. The methyl group at C-3 will have a smaller, shielding effect on C-3 and a minor effect on the other ring carbons.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is crucial; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer for better resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will result in single lines for each unique carbon, simplifying the spectrum.

-

A larger number of scans (e.g., 128 or more) will be required due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range (e.g., 0-160 ppm).

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Group Vibrations

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be characterized by vibrations of the pyridine ring and the methyl group.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100-3000 | Aromatic C-H stretch |

| 2980-2850 | Aliphatic C-H stretch (-CH₃) |

| 1600-1450 | C=C and C=N ring stretching |

| 1450-1350 | -CH₃ bending |

| Below 800 | C-Br stretching |

-

Authoritative Grounding: The positions of these bands are consistent with well-established correlation tables for IR spectroscopy. The C-Br stretching vibrations are typically found in the fingerprint region and can be a key indicator of the presence of bromine atoms.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient technique for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of solid this compound onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Expected Mass Spectrum (Electron Ionization - EI)

In an EI mass spectrum, the molecule is ionized, and the resulting molecular ion can undergo fragmentation. A key feature of the mass spectrum of this compound will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in a characteristic M, M+2, and M+4 pattern for the molecular ion and any bromine-containing fragments.

Predicted Mass Spectrometry Data

| m/z | Ion | Comments |

| 249, 251, 253 | [M]⁺ | Molecular ion peak cluster, showing the characteristic isotopic pattern for two bromine atoms. |

| 170, 172 | [M-Br]⁺ | Loss of one bromine atom. |

| 91 | [M-2Br]⁺ | Loss of both bromine atoms. |

-

Expertise & Experience: The fragmentation pattern is predicted based on the stability of the resulting ions. The loss of a bromine radical is a common fragmentation pathway for brominated compounds. The relative intensities of the isotopic peaks will be approximately 1:2:1 for a fragment containing two bromine atoms.

Experimental Protocol for GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Setup:

-

MS Setup:

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

-

Data Processing: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound. Extract the mass spectrum for that specific peak.

Caption: Simplified workflow of a GC-MS system.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectral analysis of this compound, through the synergistic use of NMR, IR, and Mass Spectrometry, provides a detailed and unambiguous confirmation of its molecular structure. While this guide presents a predictive framework, the outlined experimental protocols offer a robust methodology for obtaining high-quality experimental data. For researchers in pharmaceutical and chemical synthesis, a thorough understanding of these spectroscopic techniques is indispensable for ensuring the identity and purity of their compounds, thereby underpinning the integrity and success of their scientific endeavors.

References

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 2,6-Dibromo-3-methylpyridine

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2,6-dibromo-3-methylpyridine. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its structural characterization is paramount for researchers, scientists, and professionals in drug development.[1] This document delineates the predicted ¹³C NMR spectral data, explains the underlying principles of chemical shift prediction for substituted pyridines, and provides a standardized experimental protocol for acquiring empirical data.

Introduction: The Significance of this compound

Substituted pyridines are a class of heterocyclic compounds of immense interest in medicinal chemistry and materials science.[2] Their derivatives are integral scaffolds in a wide array of biologically active molecules. This compound, in particular, serves as a versatile building block, with its bromine atoms providing reactive sites for various cross-coupling reactions, enabling the synthesis of more complex molecular architectures.[1] A precise and unambiguous structural elucidation is the bedrock of any chemical synthesis and application. ¹³C NMR spectroscopy is an indispensable, non-destructive technique for determining the carbon framework of an organic molecule.

This guide addresses the current gap in readily available, experimentally verified ¹³C NMR data for this compound by presenting a robust prediction of its spectrum. This prediction is grounded in the well-established principles of substituent chemical shift (SCS) effects, leveraging data from analogous substituted pyridine systems.[3][4]

Principles of ¹³C NMR Spectroscopy of Substituted Pyridines

The chemical shift of a carbon nucleus in a ¹³C NMR spectrum is highly sensitive to its local electronic environment. In aromatic systems like pyridine, the distribution of π-electrons and the presence of the electronegative nitrogen atom significantly influence the chemical shifts of the ring carbons. The introduction of substituents further perturbs this electronic distribution, leading to predictable changes in the chemical shifts.

The effect of a substituent on the chemical shifts of the ring carbons can be empirically quantified as Substituent Chemical Shift (SCS) values. These values are additive and can be used to predict the ¹³C NMR spectrum of a polysubstituted aromatic compound by starting with the known spectrum of the parent heterocycle and incrementally adding the SCS effects of each substituent.

For this compound, the prediction of the ¹³C NMR spectrum starts with the known chemical shifts of pyridine. The SCS effects of two bromine atoms at positions 2 and 6, and a methyl group at position 3 are then systematically applied to estimate the final chemical shifts. The electronegativity and steric effects of the bromine and methyl groups are the primary determinants of these shifts.

Predicted ¹³C NMR Spectrum of this compound

The predicted ¹³C NMR chemical shifts for this compound are presented in Table 1. The prediction is based on the analysis of substituent effects on the pyridine ring, with reference to data from related compounds such as 2,5-dibromo-3-methylpyridine.[5]

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C2 | ~142 | Attached to an electronegative bromine atom (ipso-effect) and adjacent to the nitrogen atom. |

| C3 | ~130 | Attached to the methyl group and adjacent to a bromine-substituted carbon. |

| C4 | ~140 | Para to the nitrogen and influenced by two ortho bromine atoms. |

| C5 | ~125 | Flanked by a bromine-substituted carbon and a proton-bearing carbon. |

| C6 | ~142 | Attached to an electronegative bromine atom (ipso-effect) and adjacent to the nitrogen atom. |

| CH₃ | ~23 | Typical chemical shift for a methyl group on an aromatic ring. |

Disclaimer: These are predicted values and may differ from experimental results. The actual spectrum should be determined empirically.

Analysis and Assignment of Predicted Resonances

-

C2 and C6 (δ ~142 ppm): These two carbons are chemically equivalent due to the symmetry of the molecule. They are directly bonded to highly electronegative bromine atoms, which results in a significant downfield shift (deshielding). Their proximity to the ring nitrogen further contributes to this deshielding.

-

C4 (δ ~140 ppm): The C4 carbon is situated para to the nitrogen atom and is deshielded. The ortho bromine atoms at C2 and C6 also exert a deshielding effect on C4.

-

C3 (δ ~130 ppm): The C3 carbon, bearing the methyl group, is expected to be shielded relative to the bromo-substituted carbons. The methyl group itself has a minor shielding effect on the attached aromatic carbon.

-

C5 (δ ~125 ppm): The C5 carbon is anticipated to have the most upfield chemical shift among the ring carbons. It is shielded by the para nitrogen and is not directly bonded to an electron-withdrawing substituent.

-

CH₃ (δ ~23 ppm): The methyl carbon will appear in the typical aliphatic region of the spectrum.

Experimental Protocol for ¹³C NMR Data Acquisition

To empirically validate the predicted spectrum, the following detailed protocol for ¹³C NMR data acquisition is recommended.

Sample Preparation

-

Compound Purity: Ensure the this compound sample is of high purity (>98%) to avoid interference from impurities. Purification can be achieved by recrystallization or column chromatography.

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

-

Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Referencing: Add a small amount of tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition

-

Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

-

Experiment: A standard proton-decoupled ¹³C NMR experiment should be performed.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals are captured.

-

Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, leading to more accurate signal integration.

-

Number of Scans: The number of scans will depend on the sample concentration and the spectrometer's sensitivity. Typically, 128 to 1024 scans are adequate for a good signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, usually 298 K (25 °C).

-

Data Processing and Analysis

-

Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Peak Picking and Integration: Identify all carbon signals and integrate their intensities. Note that in a standard proton-decoupled ¹³C NMR spectrum, the peak integrals are not always directly proportional to the number of carbons.

Visualization of Key Concepts

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Workflow for ¹³C NMR Spectral Prediction

Caption: Workflow for predicting the ¹³C NMR spectrum.

Conclusion

This technical guide provides a detailed, albeit predictive, analysis of the ¹³C NMR spectrum of this compound. The presented chemical shifts, based on established substituent effects, offer a valuable starting point for the structural verification of this important synthetic intermediate. The outlined experimental protocol provides a robust framework for obtaining high-quality empirical data, which will be crucial for confirming these predictions and for routine quality control in research and industrial settings. The combination of predictive analysis and standardized experimental methodology detailed herein is designed to empower researchers in their synthetic and drug discovery endeavors.

References

The Solubility Profile of 2,6-Dibromo-3-methylpyridine: A Technical Guide for Drug Development Professionals

Abstract

2,6-Dibromo-3-methylpyridine is a pivotal heterocyclic building block in the synthesis of novel pharmaceuticals and agrochemicals.[1] Its utility in drug discovery is intrinsically linked to its physicochemical properties, paramount among which is its solubility in organic solvents. This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound. We will delve into the molecular characteristics that govern its solubility, present a detailed, field-proven experimental protocol for accurate solubility determination, and discuss the profound implications of these findings for drug development workflows.

Introduction: The Strategic Importance of Solubility in Pharmaceutical Synthesis

In the intricate process of drug discovery and development, the solubility of a chemical intermediate like this compound is a critical parameter. Low solubility can lead to unpredictable and unreliable results during in vitro testing and can create significant hurdles in later stages, such as poor bioavailability and underestimated toxicity, ultimately jeopardizing the success of a drug candidate.[2] As an essential precursor in the synthesis of a wide array of complex organic molecules with potential therapeutic applications, understanding the solubility profile of this compound is not merely a matter of academic interest but a cornerstone of efficient and successful pharmaceutical development.

This guide is designed for researchers, scientists, and drug development professionals, offering both the foundational knowledge and the practical tools to accurately assess and leverage the solubility characteristics of this versatile compound.

Theoretical Framework: Predicting the Solubility of this compound